An In-Depth Technical Guide to 1,2-Dimorpholinoethane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,2-Dimorpholinoethane: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,2-Dimorpholinoethane (DME), a versatile diamine with significant applications in catalysis and coordination chemistry. The content herein is structured to deliver not just data, but a field-proven perspective on the compound's properties, synthesis, and practical utility for researchers, scientists, and professionals in drug development and material science.
Nomenclature and Core Identifiers
Correctly identifying a chemical compound is the bedrock of reproducible science. 1,2-Dimorpholinoethane is known by several synonyms, and its core identifiers are crucial for database searches and regulatory compliance. The primary IUPAC name is 4,4′-(Ethane-1,2-diyl)dimorpholine, which unambiguously describes the structure of two morpholine rings linked by an ethane bridge at their nitrogen atoms.[1]
Diagram 1: Chemical Structure of 1,2-Dimorpholinoethane
Caption: Molecular structure of 4,4′-(Ethane-1,2-diyl)dimorpholine.
| Identifier | Value | Source(s) |
| Preferred IUPAC Name | 4,4′-(Ethane-1,2-diyl)dimorpholine | [1] |
| Other IUPAC Name | 4-(2-morpholin-4-ylethyl)morpholine | [1] |
| CAS Number | 1723-94-0 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Synonyms | 1,2-Di-N-morpholinylethane, 4,4'-Ethylenedimorpholine | [1][2] |
Physicochemical Properties
Understanding the fundamental physicochemical properties of DME is essential for its proper handling, storage, and application in experimental design. It is a solid at room temperature with a relatively low melting point.[1] Its solubility in water is a key attribute for its use in various formulations.
| Property | Value | Unit | Source(s) |
| Molar Mass | 200.28 | g·mol⁻¹ | [1] |
| Appearance | White to off-white solid | - | [1][2] |
| Melting Point | 75 | °C | [1] |
| Boiling Point | 276.2 (at 760 mmHg) | °C | [3] |
| Density | 1.05 | g/cm³ | [3] |
| Flash Point | 79.6 | °C | [3] |
| Solubility | Soluble in water | - |
Synthesis of 1,2-Dimorpholinoethane
Reaction Mechanism and Rationale
The synthesis of 1,2-Dimorpholinoethane is typically achieved via a classical nucleophilic substitution pathway. The core principle involves the dialkylation of morpholine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.
Causality in Experimental Design:
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Choice of Reagents: Morpholine serves as the nucleophile, with its secondary amine nitrogen attacking the electrophilic carbons of the dihaloethane. 1,2-dihaloethanes are chosen as they provide the two-carbon ethylene bridge.
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Stoichiometry: A molar ratio of at least two equivalents of morpholine to one equivalent of the dihaloethane is required to ensure both ends of the ethane bridge are substituted. An excess of morpholine can also serve as the base to neutralize the hydrogen halide byproduct.
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Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is often added.[4] Its role is to scavenge the hydrohalic acid (e.g., HCl) formed during the reaction. This is critical because the protonation of the morpholine nitrogen would deactivate it as a nucleophile, halting the reaction. Using an external base is more efficient than relying on excess morpholine.
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Solvent: A polar aprotic solvent like acetone is suitable as it can dissolve the reactants but does not participate in the reaction.[4]
Diagram 2: General Synthesis of 1,2-Dimorpholinoethane
Caption: Nucleophilic substitution reaction for DME synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility, based on established synthetic methods.[4]
Materials:
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Morpholine (2.0 molar equivalents)
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1,2-Dibromoethane (1.0 molar equivalent)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.2 molar equivalents)
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Acetone (anhydrous)
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Round-bottom flask with magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Step-by-Step Methodology:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate and acetone. Begin stirring to create a suspension.
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Addition of Morpholine: Add morpholine to the stirring suspension.
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Addition of Dihaloalkane: Slowly add 1,2-dibromoethane dropwise to the mixture at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
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Reaction: Allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up - Filtration: Once the reaction is complete, filter the mixture to remove the potassium carbonate and the potassium bromide salt formed.
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Work-up - Solvent Removal: Transfer the filtrate to a rotary evaporator to remove the acetone solvent under reduced pressure.
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Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,2-Dimorpholinoethane. The choice of purification method depends on the scale and desired purity.
Key Applications in Research and Development
The unique structure of DME, featuring two tertiary amine nitrogens, makes it a valuable molecule in both industrial and research settings.
Role as a Gelling Catalyst in Polyurethane Systems
In polymer chemistry, DME functions as a highly effective amine catalyst for the production of polyurethane (PU) foams.[1] The two tertiary amine sites can activate the isocyanate-polyol reaction, which is the fundamental chemistry of polyurethane formation. The lone pair of electrons on the nitrogen atoms interacts with the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This catalytic activity promotes the gelling reaction, leading to the formation of the polymer network.
Utility as a Bidentate Ligand in Coordination Chemistry
The two nitrogen atoms in DME are separated by a flexible ethane bridge, allowing them to act as an excellent bidentate ligand.[1] This means the molecule can coordinate to a single metal center through both nitrogen atoms, forming a stable five-membered chelate ring.
This property is leveraged to synthesize novel transition metal complexes.[1] These complexes have been explored for various applications, including their potential as antibacterial agents.[1] The coordination of DME to a metal center can modulate the metal's electronic properties and steric environment, influencing its reactivity and biological activity.
Diagram 3: Workflow for Application as a Bidentate Ligand
Caption: Experimental workflow for creating and testing DME metal complexes.
Predicted Spectroscopic Profile
While a comprehensive, publicly available dataset of experimental spectra for 1,2-Dimorpholinoethane is not readily accessible, its structure allows for an accurate prediction of its key spectroscopic features. This predictive analysis is a vital tool for reaction monitoring and quality control.
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, a simple ¹H NMR spectrum is expected. Protons in identical chemical environments will produce a single signal.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.6 - 3.7 ppm | Triplet | 8H | -O-CH₂ -CH₂-N- | Protons adjacent to the electronegative oxygen atom are deshielded and shifted downfield. |
| ~ 2.5 - 2.6 ppm | Triplet | 8H | -O-CH₂-CH₂ -N- | Protons adjacent to the nitrogen atom are less deshielded than those next to oxygen. |
| ~ 2.4 - 2.5 ppm | Singlet | 4H | -N-CH₂ -CH₂ -N- | Protons on the central ethane bridge are in a symmetrical environment, leading to a single peak. |
Predicted ¹³C NMR Spectrum
Similarly, the ¹³C NMR spectrum should be simple, reflecting the molecular symmetry.
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~ 67 ppm | -O-C H₂-CH₂-N- | Carbons bonded to oxygen are significantly deshielded. |
| ~ 54 ppm | -N-C H₂-CH₂-N- | Carbons of the central ethane bridge. |
| ~ 50 ppm | -O-CH₂-C H₂-N- | Carbons in the morpholine ring adjacent to the nitrogen. |
Predicted Infrared (IR) Spectrum
The IR spectrum is used to identify key functional groups. For DME, the spectrum would be dominated by alkane and amine/ether stretches.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2800 | Strong | C-H Alkane Stretching |
| 1450 - 1380 | Medium | C-H Alkane Bending |
| 1200 - 1050 | Strong | C-N Stretching (Tertiary Amine) |
| 1150 - 1085 | Strong | C-O-C Stretching (Ether) |
Predicted Mass Spectrum (Electron Ionization)
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak and characteristic fragmentation patterns are expected.
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Molecular Ion (M⁺): A peak at m/z = 200 would correspond to the molecular weight of the compound.
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Major Fragmentation: The most likely fragmentation would be the cleavage of the central C-C bond of the ethane bridge, resulting in a prominent fragment ion at m/z = 100, corresponding to the [C₅H₁₀NO]⁺ fragment (a morpholino-methyl cation). This would likely be the base peak due to its stability.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 1,2-Dimorpholinoethane is classified as a hazardous substance.
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Hazards: It is corrosive and can cause serious eye damage.[1] It is also an irritant to the skin and respiratory system and may cause an allergic skin reaction.[1]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
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Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
References
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Wikipedia. 1,2-Dimorpholinoethane. [Link]
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ResearchGate. Synthesis of 1,2-dimorpholinoethane 1 and 1-morpholino-3-morpholinium bromide propane 2. [Link]
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Haz-Map. Morpholine, 4,4'-(1,2-ethanediyl)bis-. [Link]
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PubChem. Morpholine, 4,4'-(1,2-ethanediyl)bis-. [Link]
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Chemsrc. Morpholine,4,4'-(1,2-ethanediyl)bis- | CAS#:1723-94-0. [Link]
-
Global Substance Registration System (GSRS). 1,2-DIMORPHOLINOETHANE. [Link]



